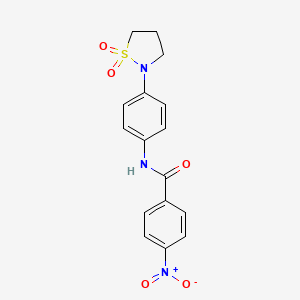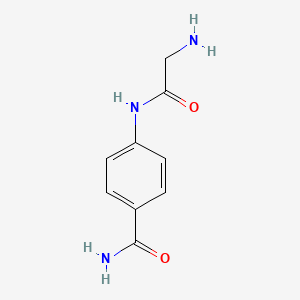
4-(2-Aminoacetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Aminoacetamido)benzamide” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 . It is used for research purposes .
Synthesis Analysis
Benzamides, including “4-(2-Aminoacetamido)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “4-(2-Aminoacetamido)benzamide” consists of a benzamide core with an aminoacetamido group attached to the 4-position of the benzene ring .Chemical Reactions Analysis
The synthesis of benzamides, including “4-(2-Aminoacetamido)benzamide”, involves the reaction of benzoic acids and amines under certain conditions . This reaction is facilitated by a catalyst and ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamides, including 4-(2-Aminoacetamido)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . Some benzamides have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Terahertz Tagging Applications
Substituted heterocyclic compounds and/or aromatic compounds containing amide groups, such as 4-(2-Aminoacetamido)benzamide, exhibit resonance in the range of 0.1-10 THz . This property can be used for terahertz tagging applications, such as authentication of a product .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules .
Supramolecular Assemblies
Benzimidazole derivatives, which are structurally similar to benzamides, have been used to create supramolecular assemblies with interesting properties . These assemblies have a wide range of applications like adsorbent materials, thermostable polymers, nanocontainers for small molecules, or liquid crystals for electronic conduction .
Wirkmechanismus
Target of Action
4-(2-Aminoacetamido)benzamide, a type of benzamide, has been found to interact with several targets. The primary targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .
Mode of Action
Benzamides have been shown to exhibit selective antifungal activity by inhibiting the lipid-transfer protein sec14p . This suggests that 4-(2-Aminoacetamido)benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cellular signaling
Result of Action
Based on the known effects of benzamides, it may have potential anti-inflammatory and antifungal effects
Zukünftige Richtungen
Benzamides, including “4-(2-Aminoacetamido)benzamide”, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Furthermore, benzamides show potential in the treatment of various diseases, which could be a promising direction for future research .
Eigenschaften
IUPAC Name |
4-[(2-aminoacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFUFBWIOSNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

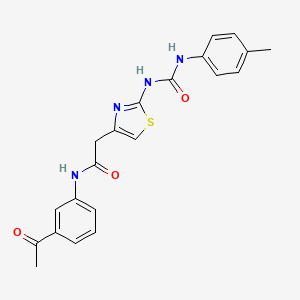
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

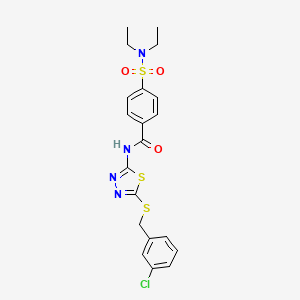
![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

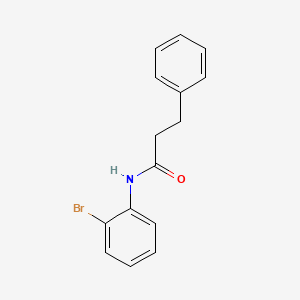
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)
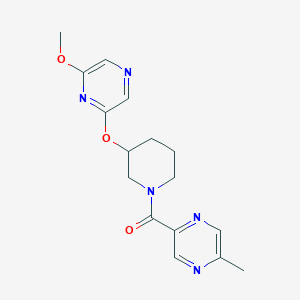
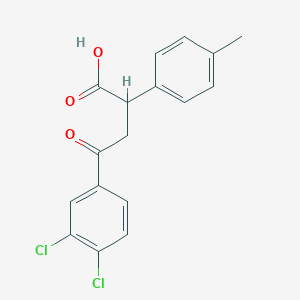
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
